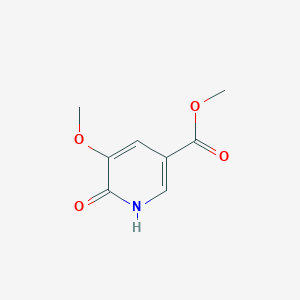
methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate (M5M6ODPC) is a chemical compound that has been studied extensively for its potential applications in scientific research. M5M6ODPC has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
作用机制
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate has been found to interact with the cell membrane, leading to the formation of reactive oxygen species that can cause oxidative damage to the cell. It has also been found to interact with proteins, leading to the formation of reactive oxygen species that can cause oxidative damage to the proteins. Additionally, it has been found to interact with enzymes, leading to the formation of reactive oxygen species that can cause oxidative damage to the enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to cause oxidative damage to cell membranes, proteins, and enzymes. It has also been found to induce apoptosis in cells and to inhibit the growth of cancer cells. Additionally, it has been found to inhibit the activity of certain enzymes and to increase the production of reactive oxygen species.
实验室实验的优点和局限性
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to have a variety of biochemical and physiological effects that can be studied. However, there are also some limitations to its use in laboratory experiments. It is relatively expensive to synthesize, and its effects on cells and proteins are not always consistent. Additionally, its effects on enzymes can be difficult to study due to their complexity.
未来方向
There are a number of potential future directions for research into methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate. One potential direction is to further study its effects on cell membranes and proteins. Additionally, further research could be conducted into the effects of this compound on enzymes and the role of oxidative stress in the development of cancer and neurodegenerative diseases. Additionally, further research could be conducted into the synthesis of this compound and its potential applications in drug development. Finally, further research could be conducted into the use of this compound as a model compound for studying the effects of oxidative stress on cell membranes and proteins.
合成方法
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate is synthesized by a multi-step synthesis process. The first step is the reaction of 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid (M5M6ODCA) with methyl iodide to form the N-methyl derivative, this compound. This reaction is carried out in an aqueous medium at room temperature. The second step is the reduction of the N-methyl derivative to the desired product, this compound. This is done by reacting the N-methyl derivative with sodium borohydride in an aqueous medium at room temperature. The third step is the purification of the desired product. This is done by recrystallization from a mixture of ethanol and water.
科学研究应用
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of oxidative stress on cell membranes and the mechanisms of drug-induced apoptosis. It has also been used to study the effects of reactive oxygen species on the structure and function of proteins, as well as to investigate the role of oxidative stress in the development of neurodegenerative diseases. Additionally, it has been used to study the effects of reactive oxygen species on the structure and function of enzymes, and to investigate the role of oxidative stress in the development of cancer.
属性
IUPAC Name |
methyl 5-methoxy-6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-3-5(8(11)13-2)4-9-7(6)10/h3-4H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAYKVVEQMNRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CNC1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

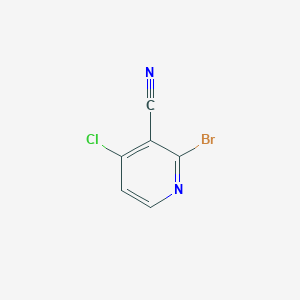
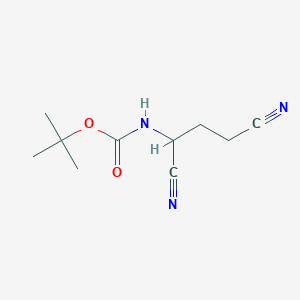
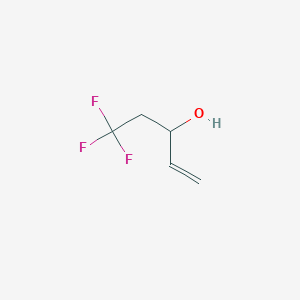
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)

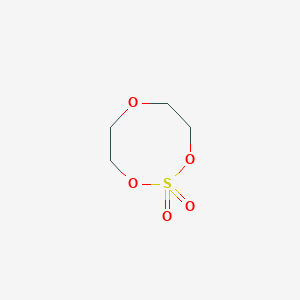

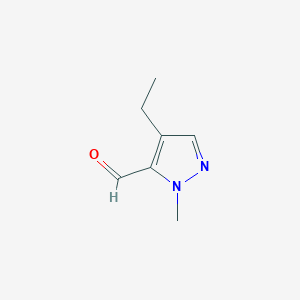
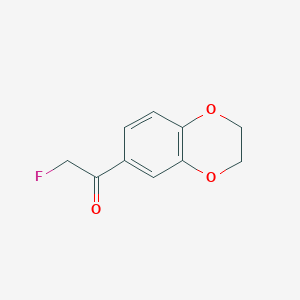
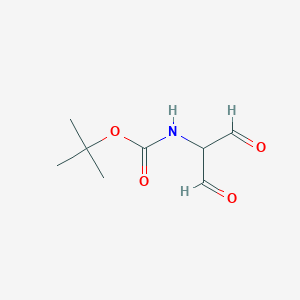

![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)
![tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate](/img/structure/B6618628.png)
